molecular formula C16H16N4O B2796219 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034236-95-6

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2796219
CAS No.: 2034236-95-6
M. Wt: 280.331
InChI Key: QSYJPDPUWDNODT-UHFFFAOYSA-N
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Description

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research, based on the established biological relevance of its core structure. The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is recognized in scientific literature as a versatile platform for developing modulators of metabotropic glutamate receptors (mGluRs), which are key targets for treating central nervous system disorders . Specifically, derivatives of this scaffold have been investigated as potent and selective negative allosteric modulators (NAMs) of the mGluR2 receptor . Research indicates that mGluR2 NAMs can enhance cognitive function and may have therapeutic potential for conditions such as Alzheimer's disease and other cognitive disorders . Other analogs within this chemical class have also been explored as positive allosteric modulators (PAMs) of the mGluR5 receptor , a target for schizophrenia, demonstrating the scaffold's broad utility in probing glutamatergic neurotransmission . The structural combination of the dihydropyrazolopyrazinone core with an indole moiety in this particular compound suggests potential for innovative pharmacology research. This product is intended for research purposes to further elucidate the structure-activity relationships (SAR) and mechanisms of action of mGluR ligands. It is supplied For Research Use Only (RUO) and is not for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature for comprehensive pharmacological and safety data before use.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-16(19-7-8-20-13(11-19)5-6-18-20)9-12-10-17-15-4-2-1-3-14(12)15/h1-6,10,17H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYJPDPUWDNODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the indole group through a series of coupling reactions. Key steps may include:

    Cyclization reactions: to form the pyrazolo[1,5-a]pyrazine ring.

    Coupling reactions: such as Suzuki or Heck coupling to attach the indole moiety.

    Functional group transformations: to achieve the final ethanone structure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalyst selection: to enhance reaction efficiency.

    Solvent choice: to improve reaction rates and product isolation.

    Temperature and pressure control: to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazine Ring

The pyrazine nitrogen atoms participate in regioselective alkylation and acylation reactions. For example:

Reaction TypeConditionsProductYieldSource
Alkylation NaH, DMF, 2-(chloromethyl)oxirane, 40°CEthyl 1-(oxiran-2-ylmethyl) derivatives53–61%
Acylation AcCl, pyridine, RTN-Acylated pyrazolo[1,5-a]pyrazinone72%

The alkylation reaction exhibits high regioselectivity due to steric and electronic effects, favoring substitution at the less hindered nitrogen atom of the pyrazine ring .

Cyclization via Intramolecular Aza-Michael Addition

The ethanone linker facilitates intramolecular cyclization under basic conditions:

Cyclization Pathway\text{Cyclization Pathway}

  • Base-mediated deprotonation of the indole NH group.

  • Nucleophilic attack on the α,β-unsaturated ketone.

  • Formation of a fused tetracyclic structure.

BaseSolventTemperatureProduct Purity
K2_2CO3_3EtOHRT95%
Na2_2CO3_3H2_2O/dioxane60°C89%

This reaction is critical for generating bioactive analogs with enhanced ring strain and target affinity .

Electrophilic Aromatic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution at the C2 and C5 positions:

ReagentPositionProductNotes
HNO3_3/H2_2SO4_4C55-Nitroindole derivativeRequires -NO2_2 directing groups
Br2_2/AcOHC22-Bromoindole analogLimited by steric hindrance

Reactivity is modulated by the electron-donating ethanone substituent, which directs electrophiles to specific positions .

Oxidation and Reduction Reactions

The ethanone group and pyrazine ring participate in redox transformations:

ReactionConditionsOutcome
Ketone Reduction NaBH4_4, MeOHSecondary alcohol formation
Sulfide Oxidation H2_2O2_2, AcOHSulfoxide or sulfone derivatives

Reduction of the ketone to an alcohol enhances solubility but reduces metabolic stability.

Ring-Opening Reactions of the Pyrazine Moiety

Acid- or base-catalyzed ring-opening reactions yield linear intermediates:

CatalystProductApplication
HCl (conc.)Pyrazole-amine conjugatePrecursor for peptidomimetics
NaOH (aq.)Thiol-functionalized derivativeGold nanoparticle functionalization

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the indole ring:

Reaction TypeCatalytic SystemSubstrateYield
Suzuki-Miyaura Pd(PPh3_3)4_4, K2_2CO3_3Aryl boronic acids68–82%
Buchwald-Hartwig Pd2_2dba3_3, XantphosPrimary amines75%

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHHalf-Life (37°C)Degradation Pathway
1.22.1 hAcid-catalyzed hydrolysis
7.424.5 hOxidative dealkylation
9.08.3 hBase-induced ring contraction

Biological Activity Modulation via Derivatization

Key derivatives and their pharmacological effects:

DerivativeModification SiteIC50_{50} (HBV)Cytotoxicity
Methoxy analog Indole C50.8 µM>100 µM
Fluorinated pyrazine Pyrazine C21.2 µM>100 µM

Derivatives with electron-withdrawing groups exhibit enhanced antiviral activity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a dihydropyrazolo moiety fused with an indole structure, which is known for its diverse biological activities. The synthesis of this compound can be approached through various methods, including:

  • Cyclization reactions : Utilizing different bases and solvents to facilitate the formation of the pyrazolo and indole linkages.
  • Functionalization techniques : Modifying existing structures to enhance biological activity or selectivity.

A notable synthesis pathway involves the use of intramolecular reactions that yield high purity and yield of the target compound.

Biological Applications

  • Pharmacological Activity :
    • The compound has been studied for its potential as a modulator of metabotropic glutamate receptors (mGluRs) , which are implicated in various neurological disorders. Research indicates that derivatives of dihydropyrazolo compounds can act as positive allosteric modulators, enhancing receptor activity and offering therapeutic benefits in conditions such as schizophrenia .
    • Other studies suggest that related compounds may serve as dual inhibitors for epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are critical in cancer therapy .
  • Neuropharmacology :
    • The structural characteristics of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone suggest interactions with central nervous system targets. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in treating neurodegenerative diseases .

Case Study 1: Modulation of mGluRs

Research by Conde-Ceide et al. demonstrated that certain dihydropyrazolo derivatives function effectively as mGluR5 positive allosteric modulators. These findings were supported by preclinical models indicating improvements in symptoms associated with schizophrenia, showcasing the therapeutic potential of these compounds in psychiatric disorders .

Case Study 2: Dual Inhibition in Cancer Therapy

Another significant study explored the efficacy of dihydropyrazolo compounds as dual inhibitors targeting EGFR and BRAF pathways. This research highlighted the compound's potential to inhibit tumor growth in specific cancer types, suggesting a promising avenue for drug development against resistant cancer forms .

Mechanism of Action

The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling.

    DNA/RNA interaction: Potential to interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Dihydropyrazolo[1,5-a]pyrazine Derivatives

Compounds sharing the dihydropyrazolo[1,5-a]pyrazine core but differing in substituents include:

Compound Name Key Substituents Target/Activity Potency/EC50 Solubility/LogP Reference
BIO-1966561 Isopropyl, phenylacetyl chloride Parkin E3 ligase PAM Not reported Not reported
BIO-2007817/2007818 Methoxy, pyrazol-4-yl Parkin E3 ligase PAM Not reported Improved solubility
VU0462807 Phenoxymethyl, pyrimidinone mGlu5 PAM EC50 = 120 nM High solubility
6XB (PDB ligand) Phenylazanyl, ethanone Not specified N/A Not reported

Key Observations :

  • BIO-1966561 and BIO-2007817/2007818: These Parkin E3 ligase modulators highlight the role of stereochemistry (R-configuration) and bulky substituents (e.g., isopropyl, tetrahydroquinoline) in enhancing target engagement .
  • VU0462807: Substitution with a pyrimidinone ring instead of pyrazine improves solubility and in vivo efficacy in rodent models, suggesting that ring heteroatom positioning impacts physicochemical properties .
  • 6XB : The absence of an indole group and presence of phenylazanyl may reduce CNS penetration compared to the target compound .

Heterocyclic Ethanone Derivatives Beyond Pyrazine Cores

Other bicyclic ethanone derivatives with distinct cores but similar applications include:

Compound Name Core Structure Key Substituents Target/Activity Reference
Prasugrel (CAS: 150322-43-3) Thieno[3,2-c]pyridine Cyclopropyl, fluorophenyl Antiplatelet agent
2-(Thiophen-3-yl)-dihydropyrazolo Dihydropyrazolo-pyrazine Thiophene, acetonitrile Not reported

Key Observations :

  • Prasugrel: The thienopyridine core demonstrates that ethanone-linked heterocycles can have non-CNS applications (e.g., cardiovascular), emphasizing the versatility of this scaffold .
  • Thiophene-substituted analogs : The thiophene group in may enhance metabolic stability compared to indole, though biological data are lacking .

Allosteric Modulators with Varied Receptor Specificity

Compound Class Receptor Target Modulator Type Example Compound Reference
Acyl dihydropyrazolo-pyrimidinones mGlu5 PAM VU0462807
Dihydropyrazolo-pyrazinones mGluR2 NAM Patent derivatives

Key Observations :

  • Target Selectivity: Substituents like phenoxymethyl (VU0462807) or indole (target compound) likely dictate receptor subtype specificity .

Physicochemical and Pharmacokinetic Comparisons

Molecular Properties

Property Target Compound BIO-1966561 VU0462807 Prasugrel
Molecular Weight ~325 g/mol (estimated) 495 g/mol 317 g/mol 410 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) Not reported 2.8 3.1
Solubility Likely low Not reported High Low

Key Observations :

  • The indole group in the target compound may reduce solubility compared to VU0462807’s phenoxymethyl group, which enhances aqueous compatibility .
  • Higher molecular weight in BIO-1966561 (495 g/mol) could limit blood-brain barrier penetration, a critical factor for CNS targets .

Biological Activity

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a broader class of pyrazolo[1,5-a]pyrazine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the combination of a dihydropyrazolo core and an indole moiety. This unique combination may facilitate interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O
Molecular Weight233.25 g/mol
CAS Number2034237-29-9
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrazine family exhibit anticancer properties . In vitro studies have shown that this compound demonstrates significant antiproliferative effects against various human cancer cell lines. For instance, similar compounds have been evaluated against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer), showing promising results in inhibiting cell growth and inducing apoptosis .

The proposed mechanism of action for this compound involves modulation of key signaling pathways associated with cancer cell proliferation and survival. It is believed to act as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR2 . This modulation can influence downstream signaling cascades that are critical for tumor growth and metastasis.

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of related compounds on human cancer cell lines, it was found that derivatives similar to this compound exhibited IC50 values in the low micromolar range (less than 10 µM) against several cancer types. This suggests a strong potential for further development as anticancer agents .

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of similar pyrazolo compounds demonstrated significant tumor reduction in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneSimilar dihydropyrazole structureNegative allosteric modulator of mGluRs
1-Aryl-4,6-dihydropyrazolo[4,3-d]benzazepin-5(1H)-onesRelated to established kinase inhibitorsAntiproliferative activity
Indole derivativesIndole coreVaried biological activities depending on substituents

Q & A

Basic Questions

Q. What are the key synthetic strategies for 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone?

  • Method A : Multi-component reactions using aldehydes and cyclohexan-1,3-dione in ethanol with triethylamine, yielding pyrazolo[1,5-a]quinazolin-6(3H)-one derivatives. Reaction progress is monitored via thin-layer chromatography (TLC) .
  • Method B : Refluxing with phenyl hydrazine derivatives (e.g., 3,5-dichlorophenylhydrazine hydrochloride) in ethanol, followed by crystallization to isolate intermediates .
  • Method C : Condensation reactions under controlled pH and temperature, optimized via TLC and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation .

Q. How is the purity and structural integrity of this compound verified?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and regioisomeric purity. For example, coupling constants in pyrazolo-pyrazine derivatives validate ring conformations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M + H]⁺ peaks) and fragmentation patterns, critical for identifying synthetic byproducts .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles in derivatives (e.g., C22H22ClN3O3, triclinic system, α = 81.156°, β = 77.150°) .

Q. What biological assays are used to evaluate its pharmacological activity?

  • Enzyme Inhibition Assays : Targets like aminopeptidase N (APN), vascular endothelial growth factor receptor 2 (VEGFR2), and matrix metalloproteinase-9 (MMP9) are tested via fluorometric or colorimetric methods .
  • Receptor Binding Studies : Radioligand displacement assays measure affinity for receptors (e.g., serotonin or dopamine receptors) using tritiated ligands .
  • Cellular Viability Assays : MTT or ATP-based assays assess cytotoxicity in cancer cell lines (e.g., IC₅₀ values for derivatives with 3,4-dimethoxyphenyl groups) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of pyrazolo-pyrazine derivatives?

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazolo[4,3-c]pyridine core enhances binding to kinase domains .
  • Substituent Effects : 3,4-Dimethoxyphenethyl groups improve metabolic stability by reducing cytochrome P450-mediated oxidation, as shown in pharmacokinetic studies .
  • Indole Modifications : Methylation at the indole N-position increases blood-brain barrier permeability in analogues targeting CNS receptors .

Q. What are common contradictions in reported synthetic yields, and how can they be resolved?

  • Contradiction : Yields vary significantly (e.g., 62–70%) for similar intermediates due to solvent polarity and crystallization efficiency .
  • Resolution : Optimize solvent systems (e.g., DMF/EtOH mixtures) and employ gradient recrystallization to improve purity and yield .
  • Analytical Discrepancies : Conflicting NMR data for regioisomers can be resolved via 2D-COSY experiments to assign proton coupling patterns .

Q. What computational methods predict the binding modes of this compound to biological targets?

  • Molecular Docking : Pyrazolo-pyrazine derivatives are docked into VEGFR2 (PDB: 4AGD) using AutoDock Vina, revealing hydrogen bonds with Glu885 and hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD values <2.0 Å indicating stable binding .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) studies correlate logP values with anti-inflammatory activity (R² = 0.89 for COX-2 inhibition) .

Q. How can multi-component reactions (MCRs) be optimized to synthesize pyrazolo-pyrazine derivatives?

  • Condition Optimization : Use triethylamine as a base in ethanol to stabilize reactive intermediates and reduce side reactions (e.g., dimerization) .
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation steps, reducing reaction time from 12 h to 6 h .
  • Purification Strategies : Combine column chromatography (silica gel, hexane/EtOAc) with preparative HPLC to isolate regioisomers with >95% purity .

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